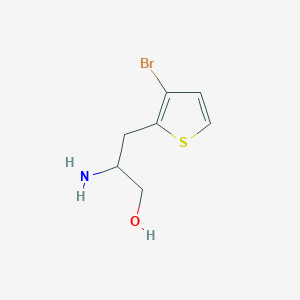

2-Amino-3-(3-bromothiophen-2-yl)propan-1-ol

Description

2-Amino-3-(3-bromothiophen-2-yl)propan-1-ol is a chiral amino alcohol derivative featuring a 3-bromothiophene substituent. This compound is part of a broader class of β-amino alcohols, which are pivotal intermediates in pharmaceutical synthesis due to their ability to act as building blocks for bioactive molecules.

Properties

Molecular Formula |

C7H10BrNOS |

|---|---|

Molecular Weight |

236.13 g/mol |

IUPAC Name |

2-amino-3-(3-bromothiophen-2-yl)propan-1-ol |

InChI |

InChI=1S/C7H10BrNOS/c8-6-1-2-11-7(6)3-5(9)4-10/h1-2,5,10H,3-4,9H2 |

InChI Key |

CLCBKOZNQANWHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1Br)CC(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-bromothiophen-2-yl)propan-1-ol typically involves the bromination of thiophene followed by a series of reactions to introduce the amino and hydroxyl groups. One common method includes:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

Formation of the Propanol Chain: The brominated thiophene is then reacted with an appropriate aldehyde or ketone to form the intermediate compound.

Introduction of the Amino Group: The intermediate is subjected to reductive amination or other suitable reactions to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-bromothiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a thiophene derivative without the bromine substituent.

Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines, alkoxides, or thiolates can be used under appropriate conditions.

Major Products

Oxidation: Formation of 2-amino-3-(3-bromothiophen-2-yl)propanal or 2-amino-3-(3-bromothiophen-2-yl)propanone.

Reduction: Formation of 2-amino-3-(thiophen-2-yl)propan-1-ol.

Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(3-bromothiophen-2-yl)propan-1-ol has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.

Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.

Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

its structural features suggest it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues . The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-Based Derivatives

3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol (CAS 1546075-19-7)

- Structural Differences : Incorporates two methyl groups at the C2 position, increasing steric hindrance.

- Molecular Formula: C₉H₁₄BrNOS | MW: 264.18

Compounds from Antimicrobial Studies

Halogenated Phenyl Derivatives

2-Amino-3-(3-fluorophenyl)propan-1-ol (CAS 938462-29-4)

- Structural Differences : Replaces bromothiophene with a fluorophenyl group.

- Molecular Formula: C₉H₁₂FNO | MW: 169.20 .

2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol (CAS 1323966-28-4)

- Substituent Impact : Dual halogenation (Cl and F) enhances electron-withdrawing effects, which may influence binding to targets like G-protein-coupled receptors.

- Molecular Formula: C₉H₁₁ClFNO | MW: 215.65 .

2-Amino-3-(2,4-difluorophenyl)propan-1-ol (CAS 831191-83-4)

- Activity Implications : Difluorination often improves metabolic stability in drug candidates. This analog’s structure could guide optimization of the target compound’s pharmacokinetic profile.

- Molecular Formula: C₉H₁₁F₂NO | MW: 187.19 .

Other Structurally Related Compounds

2-Amino-3-(methylthio)propan-1-ol (CAS BD01854819)

- Functional Group : Methylthio (-SMe) instead of bromothiophene.

- Properties : The thioether group may increase nucleophilicity but reduce aromatic interactions critical for target binding.

- Molecular Formula: C₄H₁₁NOS | Purity: 95% .

(S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol (L-Tryptophanol)

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Bromothiophene Advantage : The 3-bromothiophene group in the target compound likely enhances aromatic interactions and electron-deficient character, beneficial for antimicrobial or enzyme-targeted applications .

- Halogenation Trade-offs : Fluorophenyl analogs offer improved solubility but may lack the lipophilicity required for blood-brain barrier penetration, whereas bromine provides a balance of size and hydrophobicity .

- Steric Effects : Dimethyl-substituted analogs (e.g., CAS 1546075-19-7) highlight the need to optimize steric bulk to avoid unfavorable target interactions .

Further studies should prioritize synthesizing the target compound and evaluating its biological activities, leveraging insights from structural analogs to guide therapeutic hypotheses.

Biological Activity

2-Amino-3-(3-bromothiophen-2-yl)propan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features, including an amino group and a brominated thiophene moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 219.08 g/mol. The presence of the brominated thiophene ring is significant as it imparts distinct chemical reactivity and biological properties, making it a valuable candidate for further research.

Antimicrobial Properties

Research indicates that compounds containing thiophene and amino functionalities exhibit notable antimicrobial activity. For instance, preliminary studies suggest that this compound may inhibit the growth of various pathogens, potentially through interactions with bacterial cell membranes or essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Observed | Reference |

|---|---|---|

| E. coli | Inhibition | |

| Staphylococcus aureus | Inhibition | |

| Candida albicans | Moderate Inhibition |

Anticancer Properties

The compound has also been studied for its potential anticancer effects. Research indicates that brominated thiophene derivatives can modulate enzyme activity involved in cancer cell proliferation and survival. The exact mechanisms are still under investigation, but it is hypothesized that the compound may interfere with signaling pathways critical for tumor growth.

Table 2: Anticancer Activity Studies

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 15.4 | |

| HeLa (Cervical cancer) | 12.8 |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, while the brominated thiophene may engage in hydrophobic interactions, modulating the activity of these enzymes .

- Cellular Interactions : The compound may disrupt cellular processes by interfering with receptor-ligand interactions or altering membrane integrity, contributing to its antimicrobial and anticancer effects .

Case Studies

Several studies have highlighted the efficacy of this compound in biological assays:

- Study on Biofilm Formation : A study investigated the ability of related compounds to inhibit biofilm formation in uropathogenic E. coli. The results indicated that structural modifications could enhance antibiofilm activity, suggesting a potential application for 2-amino derivatives in treating infections associated with biofilms .

- Antiviral Activity : Another investigation focused on the antiviral properties of thiophene derivatives, where compounds similar to this compound showed promise against viral replication in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.